molecular formula C7H7BF2O2S B6290036 (2,3-Difluoro-6-(methylthio)phenyl)boronic acid CAS No. 2614261-99-1

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid

Cat. No.: B6290036
CAS No.: 2614261-99-1
M. Wt: 204.01 g/mol
InChI Key: PGDVENOQLUXIOT-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2S. It is a boronic acid derivative that features a phenyl ring substituted with two fluorine atoms and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

The primary target of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this pathway, contributing to the formation of new carbon-carbon bonds .

Pharmacokinetics

They are readily prepared and their properties can be tailored for application under specific conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of this compound, like other boronic acids, are influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . It’s important to note that the stability of boronic acids can present challenges when it comes to removing the boron moiety at the end of a sequence if required .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds .

Scientific Research Applications

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)phenylboronic acid
  • 2,3-Difluorophenylboronic acid
  • 2,3-Dimethylphenylboronic acid

Uniqueness

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid is unique due to the presence of both fluorine and methylthio substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

(2,3-difluoro-6-methylsulfanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVENOQLUXIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)SC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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